ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This would involve a detailed examination of the chemical reactions the compound can undergo, including its reactivity, stability, and the products it can form.Physical And Chemical Properties Analysis
This would involve a detailed examination of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Chemical Synthesis and Antitumor Activity
The compound has been utilized in chemical syntheses aimed at developing new molecules with potential antitumor activities. For example, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a compound with a similar structural motif, was used to synthesize derivatives incorporating thiophene, pyrazole, and coumarin moieties. These derivatives exhibited significant antitumor activities against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting the importance of such structures in medicinal chemistry research (Mohareb & Gamaan, 2018).
Catalysis in Organic Synthesis
Another study demonstrated the use of related compounds in catalyzing the synthesis of polyhydroquinoline derivatives, showcasing the utility of ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and its analogs in facilitating organic reactions. The research emphasized clean and simple methodologies, providing products in high yield over a short reaction time, which is critical for developing efficient and sustainable chemical processes (Khaligh, 2014).
Antimicrobial Activity
Compounds derived from ethyl 2-(1H-imidazol-1-yl)acetate, a structurally related molecule, were synthesized and evaluated for their antibacterial activities against common pathogens. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, underscoring the potential of ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in contributing to this field (Al-badrany, Mohammed, & Alasadi, 2019).
Safety And Hazards
This would involve a detailed examination of the compound’s safety profile, including its toxicity, potential health effects, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O5/c1-4-30-14(26)12-25-17(27)15-16(21(3)19(25)28)20-18-23(13(2)11-24(15)18)6-5-22-7-9-29-10-8-22/h11H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFRYGCHULMVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CCN4CCOCC4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
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